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Compound of Interest

Compound Name: E235

Cat. No.: B1663354 Get Quote

This guide provides troubleshooting advice, frequently asked questions, and experimental

guidance for optimizing the cutting parameters for E235 steel. E235 (also designated as

S235JR or 1.0308) is a non-alloy, low-carbon structural steel known for its excellent formability

and weldability.[1][2] Its low carbon content (approx. 0.17%) and hardness (approx. 130 HB)

make it readily machinable.[2][3][4]

Frequently Asked Questions (FAQs)
Q1: What are the primary cutting parameters to consider when machining E235 steel?

A1: The three primary cutting parameters that have the most significant impact on the

machining process are:

Cutting Speed (Vc): The speed at which the cutting edge of the tool moves relative to the

workpiece, typically measured in meters per minute (m/min) or surface feet per minute

(SFM). It is a major factor influencing tool life and surface finish.

Feed Rate (f): The distance the tool advances into the workpiece during one revolution or per

tooth, measured in millimeters per revolution (mm/rev) or millimeters per tooth (mm/tooth). It

strongly affects surface finish and material removal rate.

Depth of Cut (ap): The depth of the tool engagement into the workpiece in a single pass.

Along with feed rate, it determines the material removal rate.

Q2: What type of cutting tool material is recommended for E235 steel?
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A2: For machining low-carbon steels like E235, coated carbide inserts are the industry

standard and highly recommended.[5]

Carbide Grade: A medium-hardness carbide grade offers a good balance of wear resistance

and toughness for this application.

Coating: An AlTiN (Aluminum Titanium Nitride) or similar coating can significantly improve

tool life by increasing heat and wear resistance.

Geometry: Use inserts with a positive rake angle and a dedicated chipbreaker designed for

steels to ensure good chip control and reduce cutting forces.

Q3: Can incorrect cutting parameters damage the workpiece or the machine?

A3: Yes. Using parameters that are not optimized can lead to a range of problems, from poor

part quality to machine damage.[1][6] Issues include excessive vibration (chatter), which

degrades surface finish and can damage the tool and machine spindle; rapid tool wear or

breakage, leading to scrapped parts; and poor dimensional accuracy.[6][7]

Troubleshooting Guides
Problem: Poor Surface Finish

Q: My machined E235 parts have a rough surface. What are the likely causes and how can I fix

it?

A: A poor surface finish is one of the most common machining issues and can be caused by

several factors.

Incorrect Feed Rate: A feed rate that is too high is a primary cause of roughness. The tool

advances too quickly, leaving distinct grooves on the surface.

Solution: Decrease the feed rate. For finishing passes, a lower feed rate (e.g., 0.05-0.15

mm/rev for turning) is crucial.

Built-Up Edge (BUE): Low-carbon steels have a tendency to adhere to the cutting edge,

creating a "built-up edge" that periodically breaks off, marring the workpiece surface.
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Solution: Increase the cutting speed. Higher speeds increase the temperature at the

cutting zone, which can prevent BUE formation. Ensure adequate coolant is applied

directly to the cutting edge.

Tool Wear: A worn or chipped cutting edge cannot produce a clean cut, resulting in a rough

and inconsistent surface.

Solution: Inspect the cutting tool for wear on the flank or cratering on the face. Rotate to a

new cutting edge or replace the insert.

Vibration or Chatter: Lack of rigidity in the setup (workpiece, tool holder, or machine) can

cause vibrations that translate directly to the part's surface.

Solution: Ensure the workpiece is clamped securely. Use the shortest possible tool

overhang. Check for and address any machine maintenance issues, such as worn spindle

bearings.[6]

Problem: Rapid Tool Wear or Breakage

Q: My cutting inserts are wearing out very quickly or breaking. What should I investigate?

A: Premature tool failure increases costs and downtime. The leading causes are excessive

heat and mechanical overload.

Cutting Speed Too High: Running the tool too fast generates excessive heat, which

accelerates wear and can cause plastic deformation of the cutting edge.

Solution: Reduce the cutting speed. Consult the recommended starting parameters in the

tables below and adjust downwards if necessary.

Feed Rate or Depth of Cut Too Aggressive: A high feed rate or a large depth of cut can

overload the cutting edge, leading to chipping or catastrophic breakage.

Solution: Reduce the feed rate and/or depth of cut. Ensure your parameters are

appropriate for the tool's geometry and the machine's power.

Inadequate Coolant: Insufficient cooling fails to extract heat from the cutting zone and flush

away abrasive chips, leading to thermal-related wear.
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Solution: Ensure a consistent and high-pressure flow of coolant is directed precisely at the

tool-workpiece interface.

Incorrect Tool Grade/Coating: Using a tool not suited for steel will result in rapid failure.

Solution: Confirm you are using a carbide grade and coating designed for machining

steels. A tougher (less brittle) carbide grade may be required if chipping is the primary

failure mode.[8]

Data Presentation: Recommended Starting
Parameters
The following tables provide conservative starting parameters for machining E235 steel with

coated carbide tooling. These values should be considered a baseline and may require

optimization based on your specific machine, tooling, and setup rigidity.

Table 1: Turning Parameters for E235 Steel

Feature
Cutting Speed
(Vc)

Feed Rate (f)
Depth of Cut
(ap)

Tooling

Roughing 120 - 180 m/min
0.20 - 0.40

mm/rev
1.5 - 4.0 mm Coated Carbide

Finishing 180 - 250 m/min
0.08 - 0.20

mm/rev
0.2 - 1.0 mm Coated Carbide

Table 2: Milling Parameters for E235 Steel (End Milling)
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Feature
Cutting
Speed (Vc)

Feed per
Tooth (fz)

Axial Depth
(ap)

Radial
Depth (ae)

Tooling

Roughing

(Slotting)

100 - 150

m/min

0.05 - 0.15

mm/tooth

Up to 1.0 x

Diameter
Full Slot

Coated

Carbide End

Mill

Roughing

(Side Milling)

130 - 180

m/min

0.10 - 0.20

mm/tooth

Up to 1.5 x

Diameter

0.5 x

Diameter

Coated

Carbide End

Mill

Finishing

(Side Milling)

160 - 220

m/min

0.05 - 0.12

mm/tooth

Up to 1.5 x

Diameter

0.1 x

Diameter

Coated

Carbide End

Mill

Table 3: Drilling Parameters for E235 Steel

Tool Diameter Cutting Speed (Vc) Feed Rate (f) Tooling

5 - 10 mm 70 - 100 m/min 0.08 - 0.15 mm/rev Coated Carbide Drill

10 - 20 mm 80 - 110 m/min 0.15 - 0.25 mm/rev Coated Carbide Drill

Note: For HSS (High-Speed Steel) tooling, cutting speeds should be reduced by 50-60%.[7][9]

Experimental Protocols
Protocol 1: Optimization of Cutting Speed for Surface Finish in Turning

Objective: To determine the optimal cutting speed (Vc) that produces the lowest surface

roughness (Ra) for a finishing pass on an E235 steel workpiece.

Materials & Equipment:

CNC Lathe

E235 Steel round bar (e.g., 50mm diameter)

Coated carbide turning insert for finishing (e.g., CNMG with 0.4mm nose radius)
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Tool holder

Surface roughness tester (profilometer)

Standard coolant

Methodology:

Setup: Securely mount the E235 workpiece in the lathe chuck. Install the finishing tool with

minimal overhang.

Parameter Selection:

Keep the Feed Rate (f) constant at a typical finishing value (e.g., 0.1 mm/rev).

Keep the Depth of Cut (ap) constant and small (e.g., 0.5 mm).

Select a range of Cutting Speeds (Vc) to test. For example: 160, 180, 200, 220, and 240

m/min.

Execution:

Perform a uniform roughing pass on the workpiece to ensure a consistent starting

surface.

For each selected cutting speed, perform a finishing pass over a 30 mm length of the

workpiece.

Ensure consistent coolant application for all tests.

Data Collection:

After each pass, stop the machine and allow the workpiece to cool.

Measure the surface roughness (Ra) at three distinct locations within the machined

section.

Record the three Ra values for each cutting speed tested.
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Data Analysis:

Calculate the average Ra for each cutting speed.

Plot the average surface roughness (Ra) as a function of cutting speed (Vc).

The cutting speed that corresponds to the lowest average Ra is the optimum value

under these specific conditions.

Visualizations
Caption: Troubleshooting workflow for diagnosing and correcting poor surface finish.

Caption: The relationship between cutting parameters and machining outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1663354#optimizing-cutting-parameters-for-e235-
steel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Phone: (601) 213-4426
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